molecular formula C7H6N2OS2 B025969 2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol CAS No. 108310-74-3

2-(Methylthio)thiazolo[4,5-b]pyridin-7-ol

Cat. No.: B025969
CAS No.: 108310-74-3
M. Wt: 198.3 g/mol
InChI Key: NGGUIXPRVVWSFP-UHFFFAOYSA-N
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Description

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is a heterocyclic compound that features a thiazole ring fused to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one typically involves the cyclization of appropriate thioamide and α-haloketone precursors. One common method involves the reaction of 2-aminothiophenol with α-bromoacetylpyridine under basic conditions to form the thiazole ring, followed by oxidation to yield the desired compound .

Industrial Production Methods

This would likely include the use of continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced at the pyridine ring using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of topoisomerase I, which is crucial for DNA replication.

    Medicine: Explored for its anticancer properties due to its ability to inhibit topoisomerase I, leading to DNA damage in cancer cells.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one involves its interaction with molecular targets such as topoisomerase I. By binding to the enzyme-DNA complex, it stabilizes the complex and prevents the re-ligation of the DNA strand, leading to DNA damage and inhibition of cell proliferation. This mechanism is particularly relevant in the context of its anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-methylsulfanyl-4H-[1,3]thiazolo[4,5-d]pyrimidin-7-one: Similar structure but with a pyrimidine ring instead of a pyridine ring.

    Thiazolo[4,5-b]pyridine derivatives: Various derivatives with different substituents on the thiazole or pyridine rings.

Uniqueness

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one is unique due to its specific fusion of the thiazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for the development of new bioactive molecules with potential therapeutic applications .

Properties

CAS No.

108310-74-3

Molecular Formula

C7H6N2OS2

Molecular Weight

198.3 g/mol

IUPAC Name

2-methylsulfanyl-4H-[1,3]thiazolo[4,5-b]pyridin-7-one

InChI

InChI=1S/C7H6N2OS2/c1-11-7-9-6-5(12-7)4(10)2-3-8-6/h2-3H,1H3,(H,8,10)

InChI Key

NGGUIXPRVVWSFP-UHFFFAOYSA-N

SMILES

CSC1=NC2=C(S1)C(=O)C=CN2

Canonical SMILES

CSC1=NC2=C(S1)C(=O)C=CN2

Synonyms

Thiazolo[4,5-b]pyridin-7-ol, 2-(methylthio)- (9CI)

Origin of Product

United States

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